6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is an organic compound that belongs to the class of n-arylpiperazines These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group
Preparation Methods
The synthesis of 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 2,4,6-trimethylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or dichloromethane and may require catalysts or specific temperature controls .
Chemical Reactions Analysis
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases like tuberculosis and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. For example, it may inhibit the function of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can be compared with other n-arylpiperazines, such as:
- 4-chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol
- 4-(4-methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 2-[4-[(RS)-(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the piperazine ring with the chlorobenzoyl and trimethylpyrimidinyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-13-20-16(22(2)3)12-17(21-13)23-8-10-24(11-9-23)18(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIDUKVAXWGVEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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